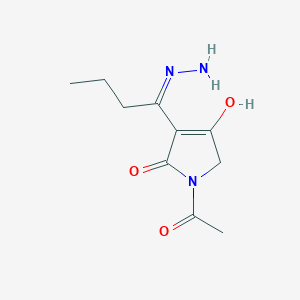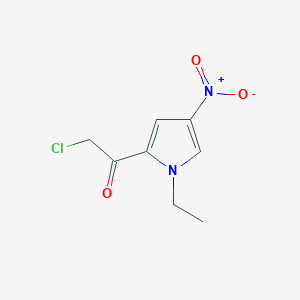
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C8H9ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(1-ethyl-4-amino-1H-pyrrol-2-yl)ethanone.
Oxidation: Formation of corresponding oxides and carboxylic acids.
科学的研究の応用
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential inhibition of enzymatic activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components .
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-indol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-3-yl)ethanone
Uniqueness
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations and interactions with biological targets .
特性
CAS番号 |
53391-47-2 |
|---|---|
分子式 |
C8H9ClN2O3 |
分子量 |
216.62 g/mol |
IUPAC名 |
2-chloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-10-5-6(11(13)14)3-7(10)8(12)4-9/h3,5H,2,4H2,1H3 |
InChIキー |
UFWNLJZLQUDHRD-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C1C(=O)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
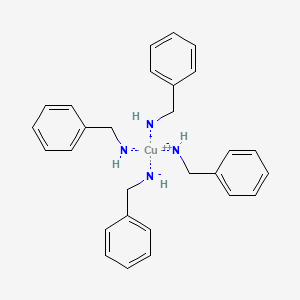
![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
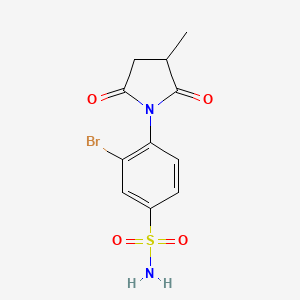
![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)

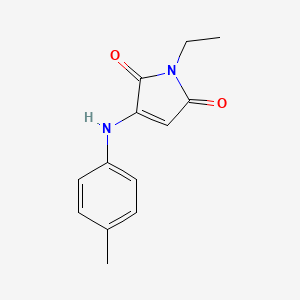
![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12886920.png)
![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)

